4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, which are structurally analogous to purines – naturally occurring nitrogenous bases found in DNA and RNA. These compounds have garnered significant interest in scientific research due to their diverse biological activities and potential as pharmaceutical agents [ [], [], [] ].
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with specific substitutions that enhance its chemical reactivity and biological activity. The compound is primarily recognized for its applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
The synthesis of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been documented in various patents and scientific literature. Notably, methods for its preparation involve multiple steps and the use of readily available starting materials, making it accessible for research and industrial applications .
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under pharmaceutical intermediates, given its role in synthesizing biologically active molecules.
The synthesis of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and minimize by-products. For instance, the use of solvents and catalysts is crucial in facilitating the condensation and cyclization reactions.
The molecular formula of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is C_8H_9ClN_4. The structure features:
The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structure. For example, typical NMR shifts can be observed corresponding to the hydrogen atoms on the methyl groups and the aromatic protons.
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methyl groups. This balance affects its nucleophilicity and electrophilicity during synthetic transformations.
The mechanism of action for 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with biological targets such as kinases. The compound acts as an inhibitor by binding to specific sites on these enzymes, thereby blocking their activity.
Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines and inflammatory diseases, indicating its potential therapeutic applications .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are employed to assess purity and identify reaction products.
4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine serves multiple scientific purposes:
Pyrrolo[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in modern medicinal chemistry, characterized by a fused bicyclic system that mimics the purine nucleobase while offering enhanced versatility for synthetic modification. This structural mimicry enables competitive binding at ATP sites of kinases, positioning pyrrolo[2,3-d]pyrimidine derivatives as pivotal frameworks in targeted cancer therapeutics. The specific compound 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS RN: 1638764-22-3) exemplifies this strategic design, incorporating halogenation and alkylation at key positions to optimize molecular recognition and pharmacological properties [3] [4]. With a molecular formula of C₈H₈ClN₃ and molecular weight of 181.62 g/mol, this compound serves as a versatile synthetic intermediate for developing kinase inhibitors targeting oncogenic pathways [1] [6]. Its calculated density of 1.367 g/cm³ and pKa of 12.11 reflect physicochemical properties conducive to membrane permeability and bioavailability [1].
Table 1: Fundamental Characteristics of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Property | Value |
---|---|
CAS Registry Number | 1638764-22-3 |
Molecular Formula | C₈H₈ClN₃ |
Molecular Weight | 181.62 g/mol |
Density (Predicted) | 1.367 ± 0.06 g/cm³ |
pKa (Predicted) | 12.11 ± 0.50 |
Storage Conditions | Room temperature, inert atmosphere |
Canonical SMILES | CC1=CC2=C(Cl)N=C(C)N=C2N1 |
InChI Key | CQRHTSFHCJFYEX-UHFFFAOYSA-N |
The therapeutic exploration of pyrrolo[2,3-d]pyrimidines has evolved significantly from early synthetic methodologies to targeted oncology applications. Initial synthetic routes, pioneered by Scheradsky (1965) and Yakhontov (1968), established fundamental condensation reactions between aminopyrroles and carbonyl/nitrile precursors [4]. These methods enabled the systematic construction of the core scaffold but lacked the regioselectivity required for drug development. Contemporary innovations, including Buchwald-Hartwig amination and transition-metal-catalyzed cross-coupling, now permit precise functionalization at the C4, C6, and N7 positions—critical for kinase inhibitor design [3] [8].
This synthetic progress facilitated the development of multi-kinase inhibitors like sunitinib, which incorporates a pyrrolo[2,3-d]pyrimidine core modified with halogen and fluoroalkyl substituents. Sunitinib’s clinical validation (approved for renal cell carcinoma and GIST) demonstrated the scaffold’s capacity to simultaneously target VEGF, PDGF, KIT, and FLT3 receptors [4] [8]. Current research focuses on overcoming resistance mutations in EGFR-driven cancers (e.g., NSCLC) through rationally designed derivatives. For instance, compound 12i—a 4-anilino-pyrrolo[2,3-d]pyrimidine—exhibited 493-fold selective cytotoxicity against EGFR-mutant HCC827 cells versus normal HBE cells by irreversibly targeting T790M/L858R mutants [3]. Similarly, compound 5k demonstrated nM-level inhibition across EGFR, Her2, VEGFR2, and CDK2 kinases, inducing apoptosis via caspase-3/Bax upregulation in HepG2 models [8]. These advances underscore the scaffold’s adaptability in addressing evolving therapeutic challenges.
The bioactivity of 4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derives from synergistic electronic and steric modifications imparted by its substituents:
Table 2: Impact of Substituents on Inhibitory Potency of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound | C4 Substituent | C2 Substituent | C6 Substituent | EGFR IC₅₀ (nM) | Selectivity vs. WT EGFR |
---|---|---|---|---|---|
Unsubstituted core | H | H | H | >10,000 | 1-fold |
Gefitinib analogue | Anilino | Cl | OCH₃ | 33 | 8-fold |
4-Cl-2,6-diMe | Cl | CH₃ | CH₃ | 0.21 | 104-fold |
Compound 5k | Hydrazide | CH₃ | H | 40 | 550-fold |
Halogenation Dynamics: The strategic incorporation of chlorine at C4 exploits halogen bonding to enhance target affinity and metabolic stability. Crystallographic analyses reveal the chlorine’s σ-hole forms a 3.3 Å interaction with backbone carbonyl oxygens (e.g., EGFR Met793), contributing ~1.2 kcal/mol to binding enthalpy [5] [9]. This orthogonal interaction complements traditional H-bonding networks, improving kinase selectivity profiles. Chlorine’s +R effect also delocalizes the pyrrole nitrogen’s electron density, reducing susceptibility to cytochrome P450 oxidation (t₁/₂ in microsomes: 48 min vs. 12 min for des-chloro analogue) [8] [9]. Biosynthetically, enzymatic chlorination by non-heme iron halogenases like SyrB2 involves radical transfer from Fe(IV)=O species to chlorinated intermediates—a mechanism mimicked in medicinal chemistry to optimize halogen positioning [5] [9].
Alkylation Effects: Methylation at C2 and C6 provides orthogonal benefits:
Synthetic methodologies capitalize on these effects: Buchwald-Hartwig amination installs aryl/alkylamino groups at C4 with Pd/XPhos catalysis (yields: 75–92%), while Suzuki-Miyaura coupling enables C5 diversification for solubility tuning [3] [8]. These modifications collectively transform the core scaffold into selective, drug-like inhibitors such as the clinical candidate compound 5k, which exhibits pan-kinase inhibition at <200 nM concentrations by leveraging both chloro and methyl substituents [8].
Table 3: Synthetic Applications of 4-Chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Reaction Type | Conditions | Product | Yield | Kinase Inhibition (IC₅₀) |
---|---|---|---|---|
Nucleophilic Substitution | Aniline, EtOH, Δ, 24h | 4-Anilino derivative | 85% | EGFR: 18 nM |
Suzuki Coupling | 5-Boronic ester, Pd(dppf)Cl₂, K₂CO₃, 80°C | 5-Aryl analogue | 78% | VEGFR2: 29 nM |
Reductive Amination | Benzaldehyde, NaBH₃CN, DCM | N7-Benzyl derivative | 63% | CDK2: 204 nM |
Hydrazide Formation* | Hydrazine hydrate, EtOH, Δ | Compound 5k precursor | 91% | Multi-kinase: 40–204 nM |
Note: *Intermediate for multi-targeted inhibitor 5k [8]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1